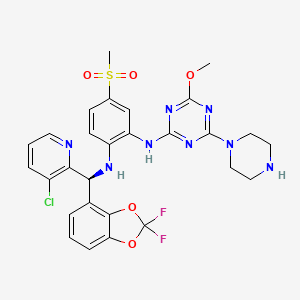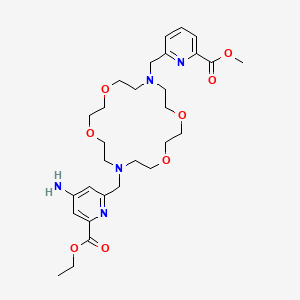
Thalidomide-O-C6-NH2 TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-amido-C6-NH2 trifluoroacetate is a synthesized E3 ligase ligand-linker conjugate. It incorporates a thalidomide-based cereblon ligand and a linker, making it a valuable compound in the synthesis of proteolysis-targeting chimeras (PROTACs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thalidomide-O-amido-C6-NH2 trifluoroacetate is synthesized by conjugating a thalidomide-based cereblon ligand with an alkylC6 linker and a terminal amine. The synthesis involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods
The industrial production of thalidomide-O-amido-C6-NH2 trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in reagent grade for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-O-amido-C6-NH2 trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of thalidomide-O-amido-C6-NH2 trifluoroacetate, which can be used for further research and development in PROTAC synthesis .
Aplicaciones Científicas De Investigación
Thalidomide-O-amido-C6-NH2 trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs, which are valuable tools for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for its potential therapeutic applications in treating various diseases by targeting specific proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
Thalidomide-O-amido-C6-NH2 trifluoroacetate exerts its effects by binding to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. This binding induces the recruitment of target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The compound’s mechanism of action involves modulating the activity of the ubiquitin-proteasome system, which plays a crucial role in maintaining cellular homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
Lenalidomide: An immunomodulatory drug that also targets cereblon and is used in the treatment of multiple myeloma.
Pomalidomide: Another immunomodulatory drug with similar mechanisms of action, used for treating multiple myeloma and other conditions.
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties .
Uniqueness
Thalidomide-O-amido-C6-NH2 trifluoroacetate is unique due to its specific structure, which includes an alkylC6 linker and a terminal amine. This structure allows for efficient conjugation to target proteins, making it a valuable tool in PROTAC research and development .
Propiedades
IUPAC Name |
4-(6-aminohexoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5.C2HF3O2/c20-10-3-1-2-4-11-27-14-7-5-6-12-16(14)19(26)22(18(12)25)13-8-9-15(23)21-17(13)24;3-2(4,5)1(6)7/h5-7,13H,1-4,8-11,20H2,(H,21,23,24);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWDVCMWKADMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














